(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid

Catalog No.
S527468
CAS No.
155701-61-4
M.F
C25H22O2
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acry...

CAS Number

155701-61-4

Product Name

(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid

IUPAC Name

(E)-3-[4-[(Z)-1,2-diphenylbut-1-enyl]phenyl]prop-2-enoic acid

Molecular Formula

C25H22O2

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C25H22O2/c1-2-23(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-16-13-19(14-17-22)15-18-24(26)27/h3-18H,2H2,1H3,(H,26,27)/b18-15+,25-23-

InChI Key

HJQQVNIORAQATK-DDJBQNAASA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C=CC(=O)O)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

3-(4-(1,2-diphenylbut-1-enyl)phenyl)acrylic acid, ETACSTIL, GW 5638, GW-5638, GW5638

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C=CC(=O)O)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)/C=C/C(=O)O)/C3=CC=CC=C3

Description

The exact mass of the compound (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid is 354.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid is a complex organic molecule characterized by its unique structure that includes a conjugated double bond system and multiple aromatic rings. This compound belongs to the class of acrylic acids, which are known for their diverse chemical reactivity and biological activities. The presence of the diphenylbutenyl moiety suggests potential applications in pharmaceuticals and materials science due to its ability to engage in various chemical interactions.

Involving (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid typically include:

  • Electrophilic Aromatic Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, which are common in aromatic compounds.
  • Esterification: The carboxylic acid functional group can react with alcohols to form esters, which are useful in various applications.
  • Michael Addition: The conjugated double bond can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl compounds.
  • Reduction Reactions: The compound can be reduced to yield alcohols or other functional groups depending on the reducing agent used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid is an area of significant interest. Compounds with similar structures often exhibit:

  • Antioxidant Properties: Many phenolic compounds have shown the ability to scavenge free radicals, which can prevent oxidative stress in biological systems.
  • Anticancer Activity: Certain derivatives of acrylic acids have been investigated for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Some studies suggest that compounds with similar structures may modulate inflammatory pathways.

The specific biological effects of this compound would require detailed pharmacological studies to establish its efficacy and safety profile .

Several methods exist for synthesizing (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid, including:

  • Aldol Condensation: This method involves the condensation of aldehydes or ketones under basic conditions to form β-hydroxy carbonyl compounds, which can be dehydrated to yield the desired acrylic acid.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques (such as Suzuki or Heck reactions) can effectively form the biphenyl structure present in this compound.
  • Multi-step Synthesis: A combination of various organic reactions including oxidation, reduction, and functional group transformations can be employed to construct the complex structure systematically.

These methods provide routes to obtain high yields and purity of the target compound .

The applications of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development targeting oxidative stress-related diseases or cancer.
  • Materials Science: Its unique structural properties could be utilized in creating advanced materials with specific optical or electronic properties.
  • Agricultural Chemicals: If shown to possess herbicidal or fungicidal properties, it could find application in agrochemicals.

Interaction studies are crucial for understanding how (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid interacts with biological targets:

  • Receptor Binding Studies: Investigating how this compound binds to specific receptors can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Testing its ability to inhibit enzymes involved in metabolic pathways can reveal its therapeutic potential.
  • Cell Culture Experiments: In vitro studies using various cell lines can provide insights into its cytotoxicity and bioactivity.

Such studies are fundamental for advancing this compound towards practical applications

Similar compounds include:

  • Cinnamic Acid
    • Structure: Contains a simple phenylpropene backbone.
    • Activity: Known for antioxidant and anti-inflammatory properties.
  • Trans-Stilbene
    • Structure: Comprises two phenyl groups connected by a double bond.
    • Activity: Exhibits anticancer properties and is studied for its effects on cellular signaling.
  • Curcumin
    • Structure: A polyphenolic compound with a diketone structure.
    • Activity: Demonstrates anti-inflammatory and antioxidant effects.

Comparison Table

Compound NameStructure TypeNotable Activities
(2E)-3-{4-[...]}Diphenyl acrylic acidAntioxidant, potential anticancer
Cinnamic AcidPhenylpropeneAntioxidant, anti-inflammatory
Trans-StilbeneBiphenylAnticancer
CurcuminPolyphenolAnti-inflammatory, antioxidant

The uniqueness of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid lies in its specific diphenylbutenyl moiety which may confer distinct biological activities compared to these similar compounds. Its complex structure allows for diverse interactions within biological systems, making it a candidate for further research and development .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

354.161979940 g/mol

Monoisotopic Mass

354.161979940 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WEM4BUT8FL

Wikipedia

Etacstil

Dates

Modify: 2024-02-18
1: Laxmi YR, Liu X, Suzuki N, Kim SY, Okamoto K, Kim HJ, Zhang G, Chen JJ, Okamoto Y, Shibutani S. Anti-breast cancer potential of SS1020, a novel antiestrogen lacking estrogenic and genotoxic actions. Int J Cancer. 2010 Oct 1;127(7):1718-26. doi: 10.1002/ijc.25167. PubMed PMID: 20073065.
2: Wittmann BM, Sherk A, McDonnell DP. Definition of functionally important mechanistic differences among selective estrogen receptor down-regulators. Cancer Res. 2007 Oct 1;67(19):9549-60. PubMed PMID: 17909066.
3: Fan M, Rickert EL, Chen L, Aftab SA, Nephew KP, Weatherman RV. Characterization of molecular and structural determinants of selective estrogen receptor downregulators. Breast Cancer Res Treat. 2007 May;103(1):37-44. PubMed PMID: 17033922.
4: Tong S, Chen Q, Shan SQ, Dewhirst MW, Yuan F. Quantitative comparison of the inhibitory effects of GW5638 and tamoxifen on angiogenesis in the cornea pocket assay. Angiogenesis. 2006;9(2):53-8. PubMed PMID: 16622786.
5: Ariazi EA, Ariazi JL, Cordera F, Jordan VC. Estrogen receptors as therapeutic targets in breast cancer. Curr Top Med Chem. 2006;6(3):181-202. Review. PubMed PMID: 16515478.
6: Wu YL, Yang X, Ren Z, McDonnell DP, Norris JD, Willson TM, Greene GL. Structural basis for an unexpected mode of SERM-mediated ER antagonism. Mol Cell. 2005 May 13;18(4):413-24. PubMed PMID: 15893725.
7: Farnell YZ, Ing NH. Myometrial effects of selective estrogen receptor modulators on estradiol-responsive gene expression are gene and cell-specific. J Steroid Biochem Mol Biol. 2003 Apr;84(5):527-36. PubMed PMID: 12767277.
8: Farnell YZ, Ing NH. Endometrial effects of selective estrogen receptor modulators (SERMs) on estradiol-responsive gene expression are gene and cell-specific. J Steroid Biochem Mol Biol. 2003 Apr;84(5):513-26. PubMed PMID: 12767276.
9: Dardes RC, O'Regan RM, Gajdos C, Robinson SP, Bentrem D, De Los Reyes A, Jordan VC. Effects of a new clinically relevant antiestrogen (GW5638) related to tamoxifen on breast and endometrial cancer growth in vivo. Clin Cancer Res. 2002 Jun;8(6):1995-2001. PubMed PMID: 12060645.
10: Gutman M, Couillard S, Roy J, Labrie F, Candas B, Labrie C. Comparison of the effects of EM-652 (SCH57068), tamoxifen, toremifene, droloxifene, idoxifene, GW-5638 and raloxifene on the growth of human ZR-75-1 breast tumors in nude mice. Int J Cancer. 2002 May 10;99(2):273-8. PubMed PMID: 11979444.
11: Howell A. Future use of selective estrogen receptor modulators and aromatase inhibitors. Clin Cancer Res. 2001 Dec;7(12 Suppl):4402s-4410s; discussion 4411s-4412s. Review. PubMed PMID: 11916232.
12: Gajdos C, Jordan VC. Selective estrogen receptor modulators as a new therapeutic drug group: concept to reality in a decade. Clin Breast Cancer. 2002 Jan;2(4):272-81. Review. PubMed PMID: 11899358.
13: Weatherman RV, Clegg NJ, Scanlan TS. Differential SERM activation of the estrogen receptors (ERalpha and ERbeta) at AP-1 sites. Chem Biol. 2001 May;8(5):427-36. PubMed PMID: 11358690.
14: Connor CE, Norris JD, Broadwater G, Willson TM, Gottardis MM, Dewhirst MW, McDonnell DP. Circumventing tamoxifen resistance in breast cancers using antiestrogens that induce unique conformational changes in the estrogen receptor. Cancer Res. 2001 Apr 1;61(7):2917-22. PubMed PMID: 11306468.
15: Bentrem D, Dardes R, Liu H, MacGregor-Schafer J, Zapf J, Jordan V. Molecular mechanism of action at estrogen receptor alpha of a new clinically relevant antiestrogen (GW7604) related to tamoxifen. Endocrinology. 2001 Feb;142(2):838-46. PubMed PMID: 11159857.
16: Seifert M, Galid A, Kubista E. The oestrogen receptor and its selective modulators in gynaecological oncology. Eur J Cancer. 2000 Sep;36 Suppl 4:S66-7. PubMed PMID: 11056325.
17: Willson TM, Norris JD, Wagner BL, Asplin I, Baer P, Brown HR, Jones SA, Henke B, Sauls H, Wolfe S, Morris DC, McDonnell DP. Dissection of the molecular mechanism of action of GW5638, a novel estrogen receptor ligand, provides insights into the role of estrogen receptor in bone. Endocrinology. 1997 Sep;138(9):3901-11. PubMed PMID: 9275080.
18: Willson TM, Henke BR, Momtahen TM, Charifson PS, Batchelor KW, Lubahn DB, Moore LB, Oliver BB, Sauls HR, Triantafillou JA, et al. 3-[4-(1,2-Diphenylbut-1-enyl)phenyl]acrylic acid: a non-steroidal estrogen with functional selectivity for bone over uterus in rats. J Med Chem. 1994 May 27;37(11):1550-2. PubMed PMID: 8201587.

Explore Compound Types